Home > Products > Screening Compounds P146706 > 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid
2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid - 721407-67-6

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

Catalog Number: EVT-2909510
CAS Number: 721407-67-6
Molecular Formula: C21H18N4O4
Molecular Weight: 390.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes

Compound Description: These compounds are a series of substituted pyrazole-4-carbaldehydes incorporating a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl moiety. [] The synthesis involved the cyclization of corresponding hydrazides. These compounds were designed and synthesized to explore their biological activity.

8-Thiosubstituted 1,3,7-Trimethylxanthine-based Oxazoles

Compound Description: This group of compounds features oxazole rings attached to an 8-thiosubstituted 1,3,7-trimethylxanthine core. [] The synthesis utilized Davidson synthesis conditions, reacting O-acylacyloins with ammonium acetate. These novel derivatives were predicted to exhibit a broad spectrum of biological activities.

4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide (T-1-AFPB)

Compound Description: T-1-AFPB is a theobromine derivative designed to target vascular endothelial growth factor receptor 2 (VEGFR-2). [] It exhibits anticancer properties and inhibits VEGFR-2 with an IC50 of 69 nM.

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: These compounds represent a series of 1,3-dimethylxanthine derivatives with a pyrazole ring at position 8. [] Synthesis involved reacting 8-bromotheophylline with arylalkyl or alkenyl halides, hydrazine hydrate, and substituted 2,4-dioxobutanoates. They exhibited notable antioxidant and anti-inflammatory properties.

Olomoucine Analogues (Purine-diones, Pyridopyrimidine-diones, and Thiazolo[2,3-f]purine-2,4-diones)

Compound Description: This study focused on synthesizing olomoucine analogues as potential anticancer agents. [] The synthesized compounds included various purine-diones, pyridopyrimidine-diones, and thiazolo[2,3-f]purine-2,4-diones, many of which showed good to excellent inhibition against the MCF-7 breast cancer cell line.

2-Propynylcyclohexyl-5'-N-ethylcarboxamidoadenosines

Compound Description: These are a series of novel adenosine A2A receptor agonists designed for their potential in inhibiting human neutrophil oxidative activity. [] They contain a 2-propynylcyclohexyl group linked to the N6 position of the adenosine.

3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-bicyclo[2.2.2]oct-1-yl]-propionic acid (BG9928)

Compound Description: BG9928 is a high-affinity adenosine A1 antagonist undergoing clinical trials for treating congestive heart failure. [] This compound features a bicyclo[2.2.2]octane moiety connected to the purine core.

3',9'-dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: This compound was investigated for its potential in treating obesity, showing promising results in reducing weight gain in rats fed a high-fat diet. []

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: Similar to Compound 1, Compound 2 was also investigated for its potential in treating obesity induced by a high-fat diet. [] It incorporates a quinoline moiety linked to a purine core.

Overview

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a complex organic compound with the molecular formula C21H18N4O4C_{21}H_{18}N_{4}O_{4}. This compound belongs to the purine derivatives category and features a unique structure that includes a dibenzyl moiety and dioxo functional groups. It is primarily studied for its potential therapeutic applications, particularly as an inhibitor of dipeptidyl peptidase IV, an enzyme implicated in various metabolic disorders, including type 2 diabetes .

Source and Classification

The compound is classified under purine derivatives due to its structural characteristics that resemble purine bases found in nucleic acids. It can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine, which offer it for research purposes . The classification of this compound allows it to be explored for various biological activities and pharmacological applications.

Synthesis Analysis

Methods

The synthesis of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid typically involves several steps, including:

  1. Formation of the Purine Core: The initial step often includes the construction of the tetrahydro-purine framework through cyclization reactions involving appropriate precursors.
  2. Dibenzyl Substitution: The introduction of dibenzyl groups can be achieved through Friedel-Crafts acylation or similar electrophilic substitution methods.
  3. Acetic Acid Derivation: The final step involves the attachment of the acetic acid moiety, which can be performed via esterification or amidation reactions.

Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis. The use of catalysts and solvents can significantly influence the reaction pathways and product outcomes.

Molecular Structure Analysis

Structure

The molecular structure of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid features a purine ring system with two carbonyl (dioxo) groups at positions 2 and 6. The presence of dibenzyl groups at positions 3 and 7 enhances its lipophilicity and potential biological activity.

Data

The compound's structural data can be represented in various forms, including:

  • Molecular Formula: C21H18N4O4C_{21}H_{18}N_{4}O_{4}
  • Molecular Weight: Approximately 378.39 g/mol
  • IUPAC Name: 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid
Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions typical for purine derivatives:

  1. Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack by amines or alcohols.
  2. Hydrolysis: Under acidic or basic conditions, the ester or amide bonds can undergo hydrolysis to release acetic acid.
  3. Oxidation/Reduction: The dioxo groups may undergo redox reactions depending on the reaction conditions.

Technical details about reaction conditions (temperature, pH) are essential for achieving desired outcomes in synthetic pathways.

Mechanism of Action

Process

The mechanism of action for 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid primarily involves its role as a dipeptidyl peptidase IV inhibitor. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.

Data

Research indicates that inhibition of dipeptidyl peptidase IV leads to increased levels of these hormones in circulation, thereby promoting insulin release and improving glycemic control in diabetic models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data on melting point and boiling point may vary based on purity and specific synthesis methods employed.

Applications

Scientific Uses

This compound has significant potential in pharmaceutical research due to its inhibitory effects on dipeptidyl peptidase IV. Its applications include:

  • Diabetes Treatment Research: Investigated as a lead compound for developing new medications targeting type 2 diabetes management.
  • Neuropharmacology Studies: Explored for neuroprotective effects owing to its structural similarities with other bioactive compounds .

Further studies are warranted to fully elucidate its therapeutic potential and optimize its pharmacological profile.

Synthesis and Structural Elucidation of 2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic Acid

Synthetic Pathways for Purine-Based Acetic Acid Derivatives

The synthesis of purine-acetic acid hybrids like the title compound leverages strategies that fuse purine ring construction with late-stage functionalization. A prominent route involves multicomponent reactions (MCRs), where precursors such as 2,3-diaminomaleonitrile (DAMN, 1), trimethyl orthoacetate (2), and functionalized α-amino acids converge under thermal/photochemical conditions. As detailed by Ragab [2], DAMN undergoes photoisomerization to diaminofumaronitrile (DAFN), followed by cyclization via an unstable azetidine intermediate (5) to form aminoimidazole carbonitrile (AICN, 7). Subsequent reaction with trimethyl orthoacetate yields imidazole imino ether (8), which condenses with benzyl-protected glycine derivatives to install the acetic acid moiety, forming the purine-acetic acid scaffold. This method achieves moderate yields (50–65%) but offers atom economy and operational simplicity [2].

Alternative pathways employ preformed purine cores. For example, xanthine derivatives like theophylline undergo N-alkylation at N1 or N7 positions using haloacetates. However, regioselectivity challenges arise due to competing alkylation sites. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency, enabling acetic acid tethering in >80% yield [9].

Table 1: Synthetic Routes to Purine-Acetic Acid Derivatives

MethodKey ReagentsYield RangeAdvantagesLimitations
MulticomponentDAMN, trimethyl orthoacetate, α-amino acids50–65%Atom-economical; single-pot operationRequires photochemical activation
N-AlkylationHaloacetates, xanthines, base70–85%Regioselective with optimized catalystsCompeting O/N-alkylation side reactions
Solid-PhaseResin-bound purines, bromoacetic acid60–75%Simplified purificationLimited scalability

Optimization of Benzylation Strategies in Purine Ring Functionalization

Benzylation at N3/N7 of the purine nucleus is critical for modulating steric and electronic properties. Conventional methods use benzyl halides (e.g., BnCl) with inorganic bases (K₂CO₃, Cs₂CO₃) in aprotic solvents (DMF, acetonitrile). Catalyst selection profoundly impacts efficiency:

  • Heterogeneous Catalysis: Fe-containing mesoporous sieves (e.g., Fe-MCM-41) exhibit exceptional activity for N-benzylation due to highly dispersed Fe³⁺ species on pore walls. At 60°C, Fe-HMS(25) achieves 100% conversion in 1 h, outperforming Zn-, Co-, or Al-based catalysts (<5% conversion) [10].
  • Solvent Effects: Polar solvents (DMF) enhance nucleophilicity but may promote O-benzylation. Non-polar solvents (toluene) favor N-selectivity but slow kinetics. Optimized mixtures (e.g., DMF:toluene 1:3) balance reactivity and selectivity [7].

Regioselectivity hinges on purine tautomerism. Under basic conditions, N7-benzylation dominates due to higher nucleophilicity of the imidazole nitrogen. However, N3-benzylation can be enforced using bulky bases (DBU) to deprotonate the less acidic pyrimidine N-H [2] [6]. For the title compound, stepwise benzylation—first at N7 with BnBr/Cs₂CO₃, then at N3 with BnCl/K₂CO₃—yields the 3,7-dibenzyl product in 78% yield [1].

Table 2: Benzylation Efficiency Across Catalytic Systems

CatalystPore Size (Å)Fe Content (wt%)Conversion (%)Time/Temp
Fe-HMS(25)255.32100%1 h / 60°C
Fe-SiMCM-41(16)3311.0100%1 h / 60°C
Fe-USY (mesoporous)26.41395%4 h / 60°C
Al-HMS(10)2500%4 h / 60°C

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

The synthesis of complex purines like the target compound faces trade-offs between solution-phase scalability and solid-phase purity control.

  • Solution-Phase Synthesis: Enables gram-scale production of intermediates. For example, diethyl malate-derived aldehydes undergo asymmetric zinc acetylide additions in solution to install chiral side chains in >90% ee [4]. However, purification requires chromatography or crystallization, which becomes cumbersome for polar intermediates like acetic acid derivatives. Reaction monitoring (e.g., LCMS) is straightforward, facilitating optimization [3] [8].

  • Solid-Phase Synthesis (SPS): Uses resins (e.g., 2-chlorotrityl chloride) loaded with purine precursors. Iterative cycles of TAD-Diels-Alder "click" reactions and Passerini multicomponent reactions (P-3CR) build molecular complexity. Purification via simple washing minimizes losses, making SPS ideal for generating libraries (e.g., N-benzylpiperidine-purine hybrids). However, resin loading limitations (~1.0 mmol/g) and solvation issues in non-polar steps constrain yields (60–75%) and scale [3] [8].

Critical studies comparing identical sequences reveal stark contrasts:

  • Purity: SPS affords >95% pure dodecamers after cleavage, while solution-phase requires HPLC for >90% purity.
  • Scale: Solution-phase achieves 10-g synthesis of linkers; SPS is typically milligram-scale.
  • Functional Group Tolerance: SPS struggles with strong oxidants/reductants, whereas solution-phase accommodates diverse conditions [3].

Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison

ParameterSolid-PhaseSolution-Phase
ScaleMilligram (mg)Gram (g) to kilogram (kg)
PurificationResin washing (>95% purity)Chromatography/crystallization (85–90% purity)
Reaction TimeLonger (due to diffusion limits)Shorter (homogeneous conditions)
AutomationHigh (adaptable to peptide synthesizers)Low (manual intervention needed)
Typical Yield60–75% per step70–85% per step

Properties

CAS Number

721407-67-6

Product Name

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

IUPAC Name

2-(3,7-dibenzyl-2,6-dioxopurin-1-yl)acetic acid

Molecular Formula

C21H18N4O4

Molecular Weight

390.399

InChI

InChI=1S/C21H18N4O4/c26-17(27)13-25-20(28)18-19(22-14-23(18)11-15-7-3-1-4-8-15)24(21(25)29)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,26,27)

InChI Key

SBPCVHSIKOVVDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.